molecular formula C19H17NO3S B2391764 methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate CAS No. 477490-45-2

methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2391764
CAS No.: 477490-45-2
M. Wt: 339.41
InChI Key: JNLLESCNHZYBBP-UHFFFAOYSA-N
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Description

methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate typically involves the condensation of 3,4-dimethylbenzoic acid with benzo[b]thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • 3,4-Dimethylbenzoic acid
  • Benzo[b]thiophene-2-carboxylic acid

Uniqueness

methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate is unique due to the presence of both the benzothiophene and 3,4-dimethylbenzamido moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 3-[(3,4-dimethylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-11-8-9-13(10-12(11)2)18(21)20-16-14-6-4-5-7-15(14)24-17(16)19(22)23-3/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLLESCNHZYBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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